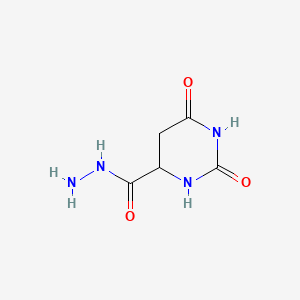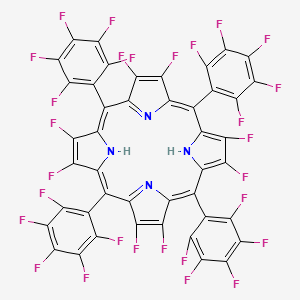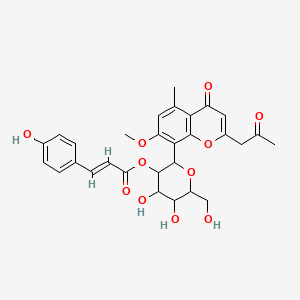
Ethene, 1-bromo-1,2-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene, 1-bromo-1,2-difluoro- is an organofluorine compound with the molecular formula C2HBrF2 It is a derivative of ethene, where two hydrogen atoms are replaced by one bromine and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethene, 1-bromo-1,2-difluoro- can be synthesized through various methods. One common approach involves the halogenation of ethene derivatives. For instance, starting with ethene, a bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst to introduce the bromine atom. Subsequently, fluorination can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions .
Industrial Production Methods
Industrial production of ethene, 1-bromo-1,2-difluoro- typically involves large-scale halogenation processes. These processes are carried out in specialized reactors where ethene is exposed to bromine and fluorine gases under high pressure and temperature. The reaction conditions are carefully monitored to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethene, 1-bromo-1,2-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Electrophilic Addition: Halogens like chlorine (Cl2) or bromine (Br2) can be added across the double bond in the presence of a catalyst.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions at elevated temperatures.
Major Products Formed
Substitution: Products include ethene derivatives with different functional groups replacing the bromine atom.
Addition: Products include dihalogenated or hydrogenated ethene derivatives.
Elimination: Products include alkenes or alkynes depending on the reaction conditions.
Applications De Recherche Scientifique
Ethene, 1-bromo-1,2-difluoro- has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethene, 1-bromo-1,2-difluoro- involves its ability to participate in various chemical reactions due to the presence of the bromine and fluorine atoms. These atoms can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets. The pathways involved include nucleophilic substitution, electrophilic addition, and elimination reactions, which can lead to the formation of various products with distinct properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene, 1-bromo-1-chloro-2,2-difluoro-: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethene, 1,1-difluoro-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
Ethene, 1-bromo-1,2-difluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Propriétés
Formule moléculaire |
C2HBrF2 |
|---|---|
Poids moléculaire |
142.93 g/mol |
Nom IUPAC |
(Z)-1-bromo-1,2-difluoroethene |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1+ |
Clé InChI |
YQPBMUIOKYTYDS-OWOJBTEDSA-N |
SMILES isomérique |
C(=C(/F)\Br)\F |
SMILES canonique |
C(=C(F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)



![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)

